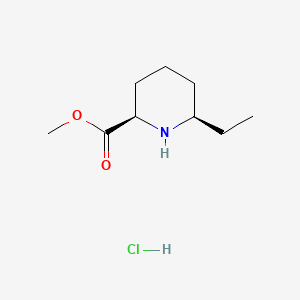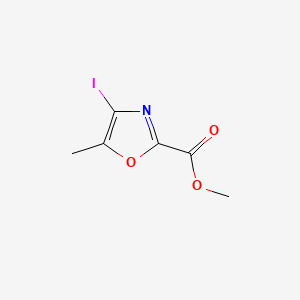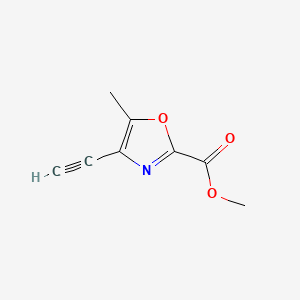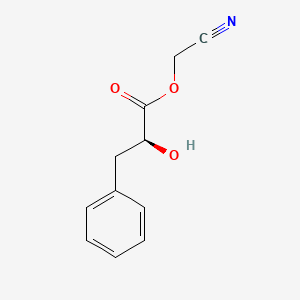![molecular formula C10H21NO3 B6609862 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine CAS No. 2866322-59-8](/img/structure/B6609862.png)
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(2,2-Dimethoxyethyl)oxan-4-yl)methanamine (DMEOMA) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless, and hygroscopic solid that is soluble in water and other organic solvents. DMEOMA has been extensively studied and used in the fields of biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine is not fully understood. It is believed to act as a weak base and interact with protonated amino acid residues in proteins. It is also thought to interact with hydrophobic pockets in proteins, leading to a conformational change in the protein structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine are not well understood. Studies have shown that it can inhibit the activity of a number of enzymes, including cytochrome P450 enzymes. It has also been shown to affect the activity of several G-protein coupled receptors, including the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine in laboratory experiments is its low toxicity. It has been shown to be non-toxic to cells and has a low potential for causing adverse effects. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine is its low solubility in aqueous solutions. This can make it difficult to use in experiments that require a high concentration of the compound.
Orientations Futures
The potential future directions for 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine research include further studies of its mechanism of action and its effects on cellular processes. Additionally, further research is needed to determine its potential therapeutic applications. Other potential future directions include the development of new synthesis methods, the development of new analytical techniques, and the investigation of its effects on other biological systems.
Méthodes De Synthèse
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine can be synthesized by a variety of methods. One of the most common methods is the reaction of 2,2-dimethoxyethanol and ammonia in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of 1-(4-(2,2-dimethoxyethyl)oxan-4-yl)methanamine and its isomer, 1-(4-(2,2-dimethoxyethyl)oxan-4-yl)ethanamine. The reaction is typically carried out at room temperature and can be completed in a few hours.
Applications De Recherche Scientifique
1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine has a wide range of applications in scientific research. It has been used in the study of enzyme inhibition, protein-protein interactions, and signal transduction. It has also been used in the development of new drugs and in the study of drug metabolism. Additionally, 1-[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine has been used to study the structure and function of proteins, as well as to investigate the effects of environmental pollutants on human health.
Propriétés
IUPAC Name |
[4-(2,2-dimethoxyethyl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-12-9(13-2)7-10(8-11)3-5-14-6-4-10/h9H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOBJRIPJXGEOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1(CCOCC1)CN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-5-[(1,2,2-trifluoroethenyl)oxy]pyridine](/img/structure/B6609798.png)
![1-{5-[(difluoromethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methanamine dihydrochloride](/img/structure/B6609808.png)
![methyl 2-chloro-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6609819.png)




![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine dihydrochloride](/img/structure/B6609856.png)


![(1S,5S)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6609883.png)